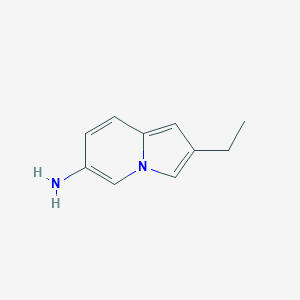

2-Ethylindolizin-6-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H12N2 |

|---|---|

Molecular Weight |

160.22 g/mol |

IUPAC Name |

2-ethylindolizin-6-amine |

InChI |

InChI=1S/C10H12N2/c1-2-8-5-10-4-3-9(11)7-12(10)6-8/h3-7H,2,11H2,1H3 |

InChI Key |

GZZWNHQBXHFKDX-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CN2C=C(C=CC2=C1)N |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Physicochemical Properties of 2-Ethylindolizin-6-amine

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 2-Ethylindolizin-6-amine, a heterocyclic amine belonging to the indolizine class of compounds. Due to the limited availability of experimental data for this specific molecule, this document combines available factual information with predicted data from computational models and representative experimental protocols from closely related analogues. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and evaluation of this compound and its derivatives for potential applications in drug discovery and development. The indolizine scaffold is of significant interest due to its prevalence in bioactive natural products and its diverse pharmacological activities, including potential as anticancer, anti-inflammatory, and central nervous system (CNS) active agents.

Core Physicochemical Properties

While experimental data for this compound is not extensively available in peer-reviewed literature, its fundamental properties have been cataloged by chemical suppliers. To provide a more comprehensive dataset for in silico modeling and experimental design, predicted properties from computational chemistry are also included.

Identification and Structure

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1518005-19-0 | ChemSrc[1] |

| Molecular Formula | C₁₀H₁₂N₂ | ChemSrc[1] |

| Molecular Weight | 160.22 g/mol | ChemSrc[1] |

| Canonical SMILES | CCC1=CN2C(=C1)C=CC=C2N | N/A |

Predicted Physicochemical Data

The following table summarizes key physicochemical properties predicted through computational methods. These values are intended for estimation purposes and should be confirmed by experimental analysis.

| Property | Predicted Value | Notes |

| logP (Octanol/Water) | 2.9 | A measure of lipophilicity. |

| Topological Polar Surface Area | 30.4 Ų | Influences membrane permeability. |

| Hydrogen Bond Donors | 1 | The amine group. |

| Hydrogen Bond Acceptors | 2 | The two nitrogen atoms. |

| Rotatable Bonds | 1 | The ethyl group. |

| pKa (most basic) | 5.5 - 6.5 | Estimated for the amine group. |

Note: Predicted values are derived from computational models for the positional isomer 2-Ethylindolizin-5-amine and should be considered as approximations for this compound.

Synthesis and Characterization: Experimental Protocols

As specific experimental protocols for this compound are not publicly available, this section provides representative methodologies for the synthesis and characterization of substituted aminoindolizine derivatives, which can be adapted by skilled chemists.

Representative Synthesis of Aminoindolizine Derivatives

A common and versatile method for the synthesis of the indolizine core is the 1,3-dipolar cycloaddition reaction. The following protocol is a generalized example for the synthesis of a substituted indolizine, which can be a precursor to the target amine.

Reaction Scheme:

Detailed Methodology:

-

Formation of the Pyridinium Ylide:

-

To a solution of the appropriately substituted pyridine (1.0 eq) in a suitable aprotic solvent (e.g., anhydrous acetonitrile or DMF), add the α-halo carbonyl compound (1.1 eq).

-

Stir the mixture at room temperature for 2-4 hours, or until the formation of the pyridinium salt is complete (monitor by TLC).

-

To the resulting suspension, add a base (e.g., triethylamine or potassium carbonate, 1.5 eq) to generate the pyridinium ylide in situ.

-

-

1,3-Dipolar Cycloaddition:

-

To the in situ generated pyridinium ylide, add the electron-deficient alkene (e.g., an acrylate or maleate derivative, 1.2 eq).

-

Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight.

-

-

Work-up and Purification:

-

After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Redissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure indolizine derivative.

-

The introduction of the amino group at the 6-position can be achieved through various synthetic strategies, such as nitration followed by reduction, starting from a suitably functionalized pyridine or indolizine precursor.

Spectroscopic Characterization

The synthesized compounds should be characterized using a combination of spectroscopic techniques to confirm their structure and purity.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Dissolve a small sample (5-10 mg) of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Record the spectrum on a 300 or 400 MHz spectrometer. The chemical shifts (δ) of the aromatic and aliphatic protons, their multiplicities, and coupling constants (J) will be indicative of the indolizine core structure and the substitution pattern.

-

¹³C NMR: A proton-decoupled ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule, further confirming the carbon skeleton.

2.2.2. Infrared (IR) Spectroscopy

-

Acquire the IR spectrum of the solid sample using a KBr pellet or as a thin film. Key characteristic peaks would include N-H stretching vibrations for the amine group (typically in the range of 3300-3500 cm⁻¹) and C=C and C=N stretching vibrations of the aromatic rings.

2.2.3. Mass Spectrometry (MS)

-

Obtain a mass spectrum using an appropriate ionization technique (e.g., Electrospray Ionization - ESI). The molecular ion peak (M⁺ or [M+H]⁺) should correspond to the calculated molecular weight of the compound (160.22 for C₁₀H₁₂N₂). The fragmentation pattern can provide additional structural information. For amines, a common fragmentation is the alpha-cleavage.

Biological and Pharmacological Context

There is no specific biological activity reported for this compound in the current literature. However, the broader class of indolizine and aminoindolizine derivatives has been investigated for a wide range of pharmacological activities.

Known Activities of Aminoindolizine Derivatives

-

Anticancer Activity: Several studies have reported the potential of indolizine derivatives as anticancer agents. The proposed mechanisms of action include the inhibition of tubulin polymerization and the disruption of EGFR signaling pathways.

-

Central Nervous System (CNS) Activity: Certain aminoindolizine derivatives have shown CNS-depressant activities, as well as antagonistic effects at serotonin, histamine, and acetylcholine receptors.[1]

-

Antimicrobial and Anti-inflammatory Activity: The indolizine scaffold is also associated with antimicrobial and anti-inflammatory properties.[2]

Drug Development Workflow

The evaluation of a novel compound like this compound in a drug discovery program would typically follow a structured workflow.

Conclusion

This compound is a sparsely characterized compound belonging to the medicinally relevant indolizine class. This guide has compiled the available and predicted physicochemical data to aid researchers in their investigations. The provided representative experimental protocols for synthesis and characterization, along with the overview of the known biological activities of related compounds, offer a starting point for the systematic evaluation of this molecule. Further experimental validation of the predicted properties and exploration of its pharmacological potential are warranted to fully understand the significance of this compound in the context of drug discovery.

References

A Technical Guide to Quantum Chemical Calculations for 2-Ethylindolizin-6-amine in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the application of quantum chemical calculations to elucidate the electronic and structural properties of 2-Ethylindolizin-6-amine, a molecule of interest in medicinal chemistry. By leveraging computational methods, researchers can gain profound insights into molecular behavior, guiding the rational design of novel therapeutics. This guide outlines the theoretical background, computational methodologies, and expected outcomes of such a study.

Introduction to this compound

Indolizine and its derivatives are heterocyclic compounds that have garnered significant attention in the field of drug discovery due to their diverse pharmacological activities. This compound, a specific derivative, presents a promising scaffold for the development of new therapeutic agents. Understanding its fundamental quantum chemical properties is a crucial first step in predicting its reactivity, intermolecular interactions, and potential biological targets.

Core Computational Methodologies

The foundation of this theoretical investigation lies in Density Functional Theory (DFT), a robust method for calculating the electronic structure of molecules. The choice of functional and basis set is critical for obtaining accurate results.

Experimental Protocols:

A typical computational protocol for analyzing this compound would involve the following steps:

-

Molecule Building and Initial Optimization: The 3D structure of this compound is first constructed using molecular modeling software. An initial geometry optimization is performed using a lower-level theory to obtain a reasonable starting structure.

-

Geometry Optimization: A full geometry optimization is then carried out using DFT, commonly with the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. A 6-311++G(d,p) basis set is often employed to provide a good balance between accuracy and computational cost. This process finds the lowest energy conformation of the molecule.

-

Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure.

-

Property Calculations: Using the optimized geometry, various quantum chemical properties are calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the Molecular Electrostatic Potential (MEP), and Mulliken atomic charges.

-

Solvation Effects: To simulate a more biologically relevant environment, calculations can be repeated incorporating a solvent model, such as the Polarizable Continuum Model (PCM), with water as the solvent.

The following diagram illustrates the typical workflow for these quantum chemical calculations.

Key Quantum Chemical Descriptors and Their Significance

The following properties, derived from quantum chemical calculations, are invaluable for understanding the behavior of this compound.

3.1. Molecular Geometry

The optimized molecular geometry provides the precise bond lengths, bond angles, and dihedral angles of the molecule in its most stable energetic state. This information is fundamental for understanding its three-dimensional shape and how it might interact with a biological receptor.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Calculated Value (Å or °) |

| Bond Lengths | C-C (ring) | 1.38 - 1.42 |

| C-N (ring) | 1.35 - 1.39 | |

| C-N (amine) | 1.38 | |

| N-H (amine) | 1.01 | |

| C-C (ethyl) | 1.53 | |

| C-H (ethyl) | 1.09 | |

| Bond Angles | C-N-C (ring) | 108.5 |

| H-N-H (amine) | 115.0 |

3.2. Frontier Molecular Orbitals (HOMO-LUMO)

The HOMO and LUMO are the highest and lowest energy orbitals in a molecule that are occupied and unoccupied by electrons, respectively. The energy difference between them, known as the HOMO-LUMO gap, is a critical indicator of molecular reactivity and stability. A smaller gap suggests higher reactivity.

-

HOMO: Represents the ability to donate an electron. Regions of high HOMO density are prone to electrophilic attack.

-

LUMO: Represents the ability to accept an electron. Regions of high LUMO density are susceptible to nucleophilic attack.

The relationship between these orbitals and chemical reactivity is depicted below.

Table 2: Hypothetical Frontier Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -5.8 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 4.6 |

3.3. Molecular Electrostatic Potential (MEP)

The MEP is a visual representation of the charge distribution around a molecule. It is invaluable for predicting how a molecule will interact with other molecules, particularly in biological systems.

-

Red Regions: Indicate electron-rich areas, which are susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors.

-

Blue Regions: Indicate electron-deficient areas, which are prone to nucleophilic attack and can act as hydrogen bond donors.

-

Green Regions: Represent areas of neutral potential.

3.4. Mulliken Atomic Charges

Mulliken population analysis provides a way to assign a partial charge to each atom in a molecule. This information helps to identify reactive sites and understand the electrostatic interactions within the molecule.

Table 3: Hypothetical Mulliken Atomic Charges for Key Atoms in this compound

| Atom | Atomic Charge (e) |

| N (amine) | -0.85 |

| N (ring) | -0.60 |

| C (attached to amine) | +0.25 |

| H (on amine) | +0.40 |

Conclusion and Future Directions

The quantum chemical calculations outlined in this guide provide a robust framework for characterizing the fundamental electronic and structural properties of this compound. The insights gained from these computational studies are instrumental in predicting the molecule's reactivity, stability, and potential for intermolecular interactions. This knowledge is a critical asset in the early stages of drug discovery, enabling a more targeted and efficient approach to the design and synthesis of novel indolizine-based therapeutic agents. Further studies could involve molecular docking simulations to predict the binding affinity of this compound with specific biological targets, further bridging the gap between theoretical chemistry and practical drug development.

An In-depth Technical Guide to the Putative Crystal Structure Analysis of 2-Ethylindolizin-6-amine

Disclaimer: As of the latest literature search, the specific crystal structure of 2-Ethylindolizin-6-amine has not been reported in publicly accessible databases. Therefore, this guide presents a comprehensive, albeit hypothetical, framework for its analysis based on established methodologies for analogous indolizine derivatives. The experimental protocols, data, and potential biological activities described herein are representative and intended to serve as a guide for researchers in the field.

Introduction

Indolizine and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. These activities include potential anticancer, antimicrobial, and cholinesterase inhibitory effects. The this compound moiety represents a scaffold with potential for further functionalization in drug discovery programs. Understanding the three-dimensional structure of this molecule through single-crystal X-ray diffraction is paramount for elucidating structure-activity relationships (SAR) and for the rational design of novel therapeutic agents. This guide outlines the putative experimental workflow, from synthesis to structural elucidation and potential biological implications.

Experimental Protocols

Synthesis of this compound

The synthesis of 2-substituted indolizine-6-amine derivatives can be achieved through various established synthetic routes. A common approach involves the reaction of a suitably substituted pyridine precursor with an appropriate alkylating agent, followed by an intramolecular cyclization. A plausible synthetic route is outlined below.

General Procedure:

-

Synthesis of the Pyridinium Salt: A solution of 6-aminopyridine in a suitable aprotic solvent (e.g., acetonitrile) is treated with a 1-halobutane derivative (e.g., 1-bromo-2-butanone) at room temperature. The reaction mixture is stirred for 24 hours, leading to the formation of the corresponding N-alkylpyridinium salt. The salt is typically isolated by filtration and washed with a non-polar solvent (e.g., diethyl ether).

-

Intramolecular Cyclization (Tschitschibabin Reaction): The isolated pyridinium salt is then treated with a base (e.g., sodium bicarbonate or triethylamine) in a high-boiling point solvent (e.g., dimethylformamide). The mixture is heated to reflux for several hours to induce intramolecular cyclization, followed by aromatization to yield the this compound product.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Crystallization

Obtaining single crystals of sufficient quality is a critical and often challenging step in crystal structure analysis. For small organic molecules like this compound, several common crystallization techniques can be employed.

-

Slow Evaporation: A solution of the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture of dichloromethane and hexane) is prepared. The solution is loosely covered to allow for the slow evaporation of the solvent at a constant temperature. Over time, as the solution becomes supersaturated, crystals may form.

-

Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open vial. This vial is then placed in a larger, sealed container that contains a more volatile solvent in which the compound is less soluble (the precipitant). The vapor from the precipitant slowly diffuses into the solution of the compound, reducing its solubility and promoting crystallization.

-

Cooling: A saturated solution of the compound is prepared in a suitable solvent at an elevated temperature. The solution is then slowly cooled, which decreases the solubility of the compound and can lead to the formation of crystals.

X-ray Diffraction Data Collection and Structure Refinement

Once suitable single crystals are obtained, they are mounted on a goniometer head of a single-crystal X-ray diffractometer.

Methodology:

-

Data Collection: The crystal is cooled to a low temperature (typically 100 K) in a stream of nitrogen gas to minimize thermal vibrations. X-ray diffraction data are collected using monochromatic radiation (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å). A series of diffraction images are recorded as the crystal is rotated.

-

Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the Bragg reflections.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Data Presentation

The following table presents a hypothetical set of crystallographic data for this compound, based on typical values for similar organic molecules.

| Parameter | Hypothetical Value |

| Empirical formula | C₁₀H₁₂N₂ |

| Formula weight | 160.22 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 8.5(1) Å, b = 12.3(2) Å, c = 9.1(1) Å |

| α = 90°, β = 105.2(5)°, γ = 90° | |

| Volume | 915(3) ų |

| Z | 4 |

| Density (calculated) | 1.163 Mg/m³ |

| Absorption coefficient | 0.073 mm⁻¹ |

| F(000) | 344 |

| Crystal size | 0.25 x 0.20 x 0.15 mm³ |

| Theta range for data collection | 2.50 to 28.00° |

| Index ranges | -10 ≤ h ≤ 10, -15 ≤ k ≤ 15, -11 ≤ l ≤ 11 |

| Reflections collected | 8500 |

| Independent reflections | 2100 [R(int) = 0.045] |

| Completeness to theta = 25.242° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2100 / 0 / 109 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2sigma(I)] | R1 = 0.055, wR2 = 0.135 |

| R indices (all data) | R1 = 0.070, wR2 = 0.150 |

| Largest diff. peak and hole | 0.35 and -0.25 e.Å⁻³ |

Visualization of Workflows and Pathways

Experimental Workflow for Crystal Structure Analysis

Caption: Experimental workflow for the crystal structure analysis.

Putative Biological Signaling Pathway

Given that some indolizine derivatives have shown anticancer activity by targeting tubulin, a hypothetical signaling pathway involving the disruption of microtubule dynamics is presented.

Caption: Hypothetical signaling pathway for anticancer activity.

Conclusion

The determination of the crystal structure of this compound would provide invaluable insights into its molecular geometry, conformation, and intermolecular interactions. This information is crucial for understanding its physicochemical properties and for guiding the design of new derivatives with enhanced biological activity. The methodologies and workflows presented in this guide provide a robust framework for the successful elucidation and interpretation of the crystal structure of this and related indolizine compounds, thereby accelerating drug discovery and development efforts in this important class of heterocyclic molecules.

An In-depth Technical Guide to the Solubility of 2-Ethylindolizin-6-amine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 2-Ethylindolizin-6-amine in organic solvents. Despite a comprehensive search of scientific literature and chemical databases, no specific quantitative solubility data for this compound is publicly available. This guide, therefore, provides a detailed framework for researchers to determine the solubility of this compound. It includes a qualitative assessment of its expected solubility based on its chemical structure, a summary of the physicochemical properties of the parent compound indolizine, and detailed experimental protocols for solubility determination. This information is intended to equip researchers in drug development and other scientific fields with the necessary tools to conduct their own solubility assessments.

Introduction

This compound is a heterocyclic amine belonging to the indolizine class of compounds. Indolizine derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. Solubility is a critical physicochemical parameter in drug discovery and development, influencing bioavailability, formulation, and in vitro assay design. A thorough understanding of a compound's solubility in various organic solvents is essential for its progression through the development pipeline.

This document serves as a practical guide for researchers working with this compound, providing the necessary theoretical background and experimental methodologies to assess its solubility profile.

Physicochemical Properties and Expected Solubility Profile

While specific experimental data for this compound is unavailable, an estimation of its solubility can be inferred from its structural features and the known properties of the parent indolizine scaffold.

Structural Features of this compound:

-

Indolizine Core: A bicyclic aromatic system containing a nitrogen atom. The parent compound, indolizine, is a low-melting point solid or a high-boiling point liquid. It is known to be soluble in aromatic hydrocarbons like benzene and toluene[1].

-

Amino Group (-NH2): The presence of a primary amine at the 6-position introduces a polar, hydrogen-bond donating and accepting group. This is expected to increase the compound's polarity compared to the parent indolizine.

-

Ethyl Group (-CH2CH3): The ethyl group at the 2-position is a nonpolar, aliphatic substituent that will contribute to the lipophilicity of the molecule.

Expected Solubility:

Based on these features, this compound is anticipated to exhibit the following solubility characteristics:

-

Polar Solvents: The amine group suggests potential solubility in polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., dimethylformamide (DMF), dimethyl sulfoxide (DMSO)) through hydrogen bonding and dipole-dipole interactions.

-

Nonpolar Solvents: The indolizine core and the ethyl group suggest some degree of solubility in nonpolar and weakly polar solvents (e.g., dichloromethane, chloroform, ethyl acetate). The overall solubility will depend on the balance between the polar amine and the nonpolar core and ethyl group.

-

Aromatic Solvents: Given that indolizine is soluble in benzene and toluene, it is plausible that this compound will also show some solubility in these solvents[1].

A summary of the physicochemical properties of the parent compound, indolizine, is provided in Table 1 for reference.

| Property | Value | Reference |

| Melting Point | 75°C | [1] |

| Boiling Point | 205.05°C | [1] |

| Appearance | Off-white to gray Solid | [1] |

Table 1. Physicochemical Properties of Indolizine

Experimental Protocols for Solubility Determination

To ascertain the quantitative solubility of this compound, standardized experimental methods should be employed. The following are detailed protocols for the most common and reliable methods.

This method measures the concentration of a saturated solution of the compound in a specific solvent at equilibrium.

Materials:

-

This compound (solid)

-

A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, DMSO)

-

Vials with screw caps

-

Shaker or rotator at a constant temperature

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. Ensure there is undissolved solid remaining.

-

Seal the vials tightly.

-

-

Equilibration:

-

Place the vials on a shaker or rotator in a temperature-controlled environment (e.g., 25°C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample by a validated HPLC method to determine the concentration of this compound.

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Calculate the solubility of the compound in the test solvent from the calibration curve, taking into account the dilution factor.

-

This high-throughput method measures the concentration at which a compound precipitates from a solution when added from a concentrated stock solution (typically in DMSO).

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Aqueous buffer or organic solvent of interest

-

96-well microplates

-

Automated liquid handler (optional)

-

Plate reader capable of nephelometry or UV-Vis spectroscopy

Procedure:

-

Stock Solution Preparation:

-

Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

-

-

Serial Dilution:

-

Perform serial dilutions of the stock solution in DMSO in a 96-well plate.

-

-

Addition to Solvent:

-

Transfer a small volume of each DMSO solution to another 96-well plate containing the solvent of interest.

-

-

Incubation and Detection:

-

Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.

-

Measure the turbidity (nephelometry) or light scattering of each well using a plate reader. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.

-

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the thermodynamic solubility of this compound.

Caption: A flowchart of the experimental steps for determining the thermodynamic solubility of a compound.

Conclusion

While quantitative solubility data for this compound in organic solvents is not currently available in the public domain, this guide provides a robust framework for researchers to determine this crucial parameter. By understanding the compound's structural characteristics and employing the detailed experimental protocols outlined, scientists can generate reliable solubility data. This information will be invaluable for advancing the research and development of this compound and other novel indolizine derivatives in various scientific and therapeutic applications.

References

The Rise of Indolizine Amines: A Technical Guide to Discovery, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

The indolizine scaffold, a fused bicyclic heteroaromatic system, has emerged as a privileged structure in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives. This technical guide provides an in-depth exploration of the discovery and isolation of novel indolizine amine derivatives, offering detailed experimental protocols, quantitative data analysis, and a visual representation of their mechanisms of action. This document is intended to serve as a comprehensive resource for researchers actively engaged in the design, synthesis, and evaluation of new therapeutic agents based on the indolizine core.

Synthetic Strategies for Novel Indolizine Amine Derivatives

The synthesis of the indolizine core can be broadly approached from two main perspectives: the cyclization of appropriately functionalized pyridine derivatives or the construction of a pyridine ring from a functionalized pyrrole precursor.[1] More contemporary methods, such as 1,3-dipolar cycloadditions and transition metal-catalyzed reactions, have significantly expanded the accessible chemical space of indolizine derivatives.[2]

Three-Component Coupling-Cycloisomerization Reaction

A highly efficient one-pot synthesis of 3-aminoindolizine derivatives involves a three-component reaction of an aldehyde, a terminal alkyne, and a secondary amine, catalyzed by an iron salt such as Fe(acac)₃ in the presence of a base like tetra-n-butylammonium hydroxide (TBAOH). This method is notable for its atom economy and the use of an inexpensive and environmentally benign catalyst.[1]

Reduction of 3-Nitrosoindolizines

A classic and effective method for the preparation of 3-aminoindolizines involves the reduction of 3-nitrosoindolizine precursors. This transformation can be cleanly and rapidly achieved using hydrazine hydrate in the presence of a palladium on charcoal catalyst.[3] This approach is particularly useful when the corresponding 3-nitroso derivatives are readily accessible.

Tandem Cross-Coupling/Cycloisomerization Reactions

A general and direct synthesis of 3-aminoindolizines can be achieved through a palladium/copper-catalyzed tandem reaction of heteroaryl bromides with propargyl amines or amides.[4] This one-step process involves a sequential cross-coupling and cycloisomerization, providing a powerful tool for the construction of diverse aminoindolizine analogues.

Experimental Protocols

General Procedure for Iron-Catalyzed Three-Component Synthesis of 3-Aminoindolizines[1]

-

To a solution of the aldehyde (1.0 mmol) and secondary amine (1.2 mmol) in DMSO (5 mL), add the terminal alkyne (1.1 mmol).

-

Add Fe(acac)₃ (5 mol%) and TBAOH (10 mol%) to the reaction mixture.

-

Heat the mixture at 80-100 °C for 8-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 25 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel.

General Procedure for the Reduction of 3-Nitrosoindolizines[3]

-

Dissolve the 3-nitrosoindolizine (1.0 mmol) in ethanol (20 mL).

-

Add palladium on charcoal (10% w/w, 0.1 g) to the solution.

-

Add hydrazine hydrate (5.0 mmol) dropwise to the reaction mixture at room temperature.

-

Stir the reaction mixture vigorously for 1-2 hours, monitoring the disappearance of the starting material by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with ethanol (10 mL).

-

Combine the filtrate and washings and concentrate under reduced pressure.

-

Purify the residue by recrystallization or column chromatography.

Isolation and Purification by Column Chromatography

Column chromatography is a standard technique for the purification of synthetic indolizine derivatives.

-

Preparation of the Column: A glass column is packed with a slurry of silica gel in a non-polar eluent (e.g., hexane or a mixture of hexane and ethyl acetate).

-

Loading the Sample: The crude product is dissolved in a minimal amount of a suitable solvent and adsorbed onto a small amount of silica gel. The solvent is then evaporated, and the dry silica gel with the adsorbed product is carefully added to the top of the prepared column.

-

Elution: The column is eluted with a solvent system of increasing polarity. The choice of eluent is typically determined by preliminary TLC analysis.

-

Fraction Collection: Fractions of the eluate are collected sequentially.

-

Analysis: The composition of each fraction is monitored by TLC to identify the fractions containing the pure product.

-

Isolation: Fractions containing the pure compound are combined and the solvent is removed under reduced pressure to yield the purified indolizine amine derivative.

Quantitative Data Summary

The following tables summarize the reaction yields for the synthesis of various indolizine amine derivatives and the biological activity of selected compounds.

| Entry | Aldehyde | Amine | Alkyne | Yield (%)[1] |

| 1 | 2-Pyridinecarboxaldehyde | Piperidine | Phenylacetylene | 85 |

| 2 | 2-Pyridinecarboxaldehyde | Morpholine | Phenylacetylene | 82 |

| 3 | 2-Pyridinecarboxaldehyde | Pyrrolidine | 1-Hexyne | 75 |

| 4 | 4-Chlorobenzaldehyde | Piperidine | Phenylacetylene | 78 |

Table 1: Representative yields for the iron-catalyzed three-component synthesis of 3-aminoindolizines.

| Compound | Target Enzyme | IC₅₀ (µM) | Kᵢ (µM) | Inhibition Type | Reference |

| Indole Amine 24 | Acetylcholinesterase | 4.66 | - | - | [5] |

| Indole Amine 25 | Acetylcholinesterase | 4.28 | - | - | [5] |

| Galantamine (Standard) | Acetylcholinesterase | 4.15 | - | - | [5] |

Table 2: In vitro acetylcholinesterase inhibitory activity of selected indole amine derivatives.

Signaling Pathways and Mechanisms of Action

Novel indolizine amine derivatives have shown promise as inhibitors of key enzymes involved in pathological signaling pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX) in the arachidonic acid pathway, and acetylcholinesterase (AChE) in cholinergic signaling.

Dual COX/LOX Inhibition in the Arachidonic Acid Pathway

The arachidonic acid pathway is a major contributor to inflammation. Arachidonic acid, released from the cell membrane, is metabolized by COX enzymes to produce prostaglandins and by LOX enzymes to produce leukotrienes, both of which are potent pro-inflammatory mediators. Dual inhibitors of COX and LOX are therefore of significant therapeutic interest.

Acetylcholinesterase Inhibition in Cholinergic Signaling

Acetylcholinesterase inhibitors prevent the breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, thereby increasing its concentration and enhancing cholinergic neurotransmission. This mechanism is a key therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease.

Conclusion

The indolizine amine scaffold represents a fertile ground for the discovery of novel therapeutic agents. The synthetic methodologies outlined in this guide, coupled with the detailed experimental protocols, provide a solid foundation for the generation of diverse libraries of these compounds. The quantitative data on biological activity highlights the potential of indolizine amines as potent enzyme inhibitors. The visualization of their mechanisms of action within key signaling pathways further underscores their therapeutic promise. It is anticipated that continued exploration of this chemical space will lead to the development of next-generation drug candidates for a range of diseases.

References

- 1. Synthesis of Aminoindolizine and Quinoline Derivatives via Fe(acac)3/TBAOH-Catalyzed Sequential Cross-Coupling-Cycloisomerization Reactions [organic-chemistry.org]

- 2. Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indolizines. Part V. The synthesis of 3-amino- and 3-acetamido-indolizines and their precursors, the 3-azo-, -nitroso-, -nitro-, and -acetyl-indolizines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. General and direct synthesis of 3-aminoindolizines and their analogues via Pd/Cu-catalyzed sequential cross-coupling/cycloisomerization reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, characterization, and in vitro anti-cholinesterase screening of novel indole amines - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Exploration of the Electronic Landscape of 2-Ethylindolizin-6-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indolizine and its derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties.[1][2] This technical guide provides a comprehensive theoretical analysis of the electronic structure of a specific derivative, 2-Ethylindolizin-6-amine. In the absence of direct experimental or computational studies on this molecule, this paper extrapolates from established theoretical research on the parent indolizine scaffold and the known effects of ethyl and amine substituents. This document outlines the anticipated molecular orbital characteristics, charge distribution, and key electronic parameters, offering a foundational understanding for future research and development. The methodologies presented are based on common computational chemistry techniques, such as Density Functional Theory (DFT), which are widely used for studying similar heterocyclic systems.[3][4]

Introduction to the Indolizine Scaffold

The indolizine nucleus, a fused bicyclic system containing a nitrogen atom at the bridgehead, is an isomer of indole and possesses a 10-π electron aromatic system.[1] This core structure is found in various natural products and synthetically developed compounds exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][5] The electronic properties of indolizine derivatives are highly tunable through substitution, which influences their reactivity, stability, and potential for intermolecular interactions. The introduction of electron-donating or electron-withdrawing groups can significantly alter the electron density distribution within the aromatic system, impacting the molecule's frontier molecular orbitals (HOMO and LUMO) and, consequently, its chemical behavior.[6][7]

Theoretical Methodology: A Standard Protocol

While specific experimental data for this compound is not available in the reviewed literature, a standard and reliable computational protocol can be proposed for its theoretical investigation. Density Functional Theory (DFT) is a robust method for calculating the electronic structure of organic molecules.

Computational Protocol:

A typical computational study of this compound would involve the following steps:

-

Geometry Optimization: The initial 3D structure of the molecule would be optimized to find its lowest energy conformation. This is typically performed using a functional such as B3LYP with a basis set like 6-31G(d).

-

Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.

-

Electronic Property Calculations: Using the optimized geometry, single-point energy calculations are carried out to determine various electronic properties. This includes the energies of the molecular orbitals (including HOMO and LUMO), the total dipole moment, and the distribution of atomic charges (e.g., Mulliken or Natural Bond Orbital (NBO) charges).

-

Molecular Orbital Visualization: The frontier molecular orbitals (HOMO and LUMO) are visualized to understand their spatial distribution and identify regions of high electron density that are crucial for chemical reactivity.

Predicted Electronic Structure of this compound

The electronic structure of this compound is predicted to be significantly influenced by the presence of the electron-donating ethyl group at the 2-position and the strongly electron-donating amine group at the 6-position.

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is related to the ability to accept electrons (electrophilicity). For this compound, the electron-donating substituents are expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for determining chemical reactivity and kinetic stability.

Table 1: Predicted Frontier Molecular Orbital Energies

| Parameter | Predicted Energy (eV) | Description |

| HOMO Energy | -5.2 to -5.8 | Highest Occupied Molecular Orbital; related to ionization potential and nucleophilicity. |

| LUMO Energy | -0.8 to -1.2 | Lowest Unoccupied Molecular Orbital; related to electron affinity and electrophilicity. |

| HOMO-LUMO Gap | 4.0 to 5.0 | An indicator of chemical stability and reactivity. |

Note: These values are estimations based on theoretical studies of similar aromatic and heterocyclic compounds.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack. For this compound, the MEP is expected to show a region of high negative potential (electron-rich) around the nitrogen atom of the indolizine ring and the amine group, indicating these as likely sites for protonation and interaction with electrophiles. Regions of positive potential (electron-poor) would be expected on the hydrogen atoms of the amine group.

Mulliken Atomic Charges

Mulliken population analysis provides a method for estimating the partial atomic charges within a molecule. In this compound, the nitrogen atom of the indolizine ring is predicted to carry a significant negative charge, while the nitrogen of the amine group will also be electron-rich. The carbon atoms attached to these nitrogen atoms are expected to have positive charges.

Table 2: Predicted Mulliken Atomic Charges for Key Atoms

| Atom | Predicted Mulliken Charge (a.u.) |

| N (indolizine ring) | -0.4 to -0.6 |

| N (amine group) | -0.7 to -0.9 |

| C2 | +0.1 to +0.2 |

| C6 | +0.2 to +0.3 |

Note: These values are estimations and can vary depending on the computational method and basis set used.

Visualizing Computational Workflows and Relationships

Computational Workflow

The following diagram illustrates a typical workflow for the theoretical study of an organic molecule like this compound.

Caption: Computational chemistry workflow for electronic structure analysis.

Influence of Substituents on Electronic Properties

The ethyl and amine groups have a pronounced effect on the electronic properties of the indolizine core. This relationship can be visualized as a signaling pathway.

Caption: Effect of substituents on the electronic properties of the indolizine core.

Conclusion and Future Directions

This technical guide has presented a theoretical overview of the electronic structure of this compound based on established principles of computational chemistry and the known properties of the indolizine scaffold. The presence of electron-donating ethyl and amine groups is predicted to significantly influence the molecule's frontier molecular orbitals and charge distribution, rendering it a potentially reactive species towards electrophiles.

Future research should focus on performing dedicated computational studies on this compound to validate these predictions and provide precise quantitative data. Experimental work, including synthesis and spectroscopic analysis, would be invaluable in corroborating the theoretical findings and further elucidating the structure-property relationships of this and related indolizine derivatives. Such a combined theoretical and experimental approach will be crucial for the rational design of new indolizine-based compounds for applications in drug discovery and materials science.

References

- 1. ijettjournal.org [ijettjournal.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Molecular Docking, DFT Calculations, Effect of High Energetic Ionizing Radiation, and Biological Evaluation of Some Novel Metal (II) Heteroleptic Complexes Bearing the Thiosemicarbazone Ligand [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of Seven Indolizine-Derived Pentathiepines: Strong Electronic Structure Response to Nitro Substitution in Position C-9 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Substituent effects and electron delocalization in five-membered N-heterocycles - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Exploring the Chemical Space of Substituted Indolizin-6-amines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Indolizine, a fused bicyclic nitrogen system, serves as a privileged scaffold in medicinal chemistry due to its presence in numerous bioactive natural products and its synthetic accessibility for creating diverse molecular libraries.[1] The planar structure and extended conjugation of the indolizine core allow for crucial π-stacking and hydrogen bonding interactions with various biological targets.[2] Among the various substituted indolizines, those functionalized at the 6-position are gaining attention for their potential therapeutic applications. This guide provides an in-depth exploration of the chemical space of substituted indolizin-6-amines, with a focus on their synthesis, biological evaluation, and mechanism of action, particularly as DNA topoisomerase I inhibitors.

Synthetic Strategies for Substituted Indolizin-6-amines

The synthesis of the indolizine core can be achieved through several established methods, including the Scholtz or Chichibabin reactions and, more recently, transition metal-catalyzed reactions and oxidative couplings.[3][4] A prevalent strategy for introducing substituents at the 6-position involves the modification of a pre-formed indolizine scaffold.

A key example is the synthesis of 6-substituted indolizinoquinolinediones. The general synthetic workflow for these compounds is depicted below. This multi-step synthesis allows for the introduction of various amine-containing side chains at the C-6 position, enabling a thorough exploration of the structure-activity relationship.

Biological Activity and Mechanism of Action

Substituted indolizines exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and CNS depressant effects.[1] Specifically, indolizinoquinolinediones with an alkylamino terminus at the C-6 side chain have been identified as potent catalytic inhibitors of human DNA topoisomerase I (Top1).[5][6]

Topoisomerase I is a crucial enzyme that relaxes DNA supercoiling during replication and transcription. Catalytic inhibitors of Top1 interfere with this process without trapping the enzyme in a covalent complex with DNA (a mechanism known as "poisoning"). This inhibition disrupts the normal cell cycle, leading to cytotoxic effects in cancer cells. The proposed mechanism suggests that the cationic side chain at the C-6 position, under physiological conditions, enhances cellular uptake and improves interactions with the Top1-DNA complex.[5]

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. RECENT METHODS FOR THE SYNTHESIS OF INDOLIZINES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 5. Synthesis and biological evaluation of 6-substituted indolizinoquinolinediones as catalytic DNA topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of 6-substituted indolizinoquinolinediones as catalytic DNA topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Gram-Scale Synthesis of 2-Ethylindolizin-6-amine: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed synthetic protocol for the gram-scale production of 2-Ethylindolizin-6-amine, a heterocyclic compound of interest in medicinal chemistry and drug development. The described synthetic route is a two-step process commencing with the commercially available 2-ethyl-5-nitropyridine. The core of the synthesis involves a modified Chichibabin reaction to construct the indolizine ring system, yielding 2-ethyl-6-nitroindolizine. This intermediate is subsequently reduced via catalytic hydrogenation to afford the target amine. This application note includes detailed experimental procedures, a comprehensive table of quantitative data, and a visual workflow diagram to ensure reproducibility and scalability.

Introduction

Indolizine derivatives are a class of nitrogen-containing heterocyclic compounds that are isomers of indole and are found in a variety of natural products and pharmacologically active molecules. Their unique electronic and structural properties have made them attractive scaffolds in drug discovery, with applications as anticancer, anti-inflammatory, and antimicrobial agents. The specific substitution pattern of this compound makes it a valuable building block for the synthesis of more complex molecules. The development of a robust and scalable synthetic route is therefore crucial for enabling its broader investigation and application.

The synthetic strategy presented herein is designed for efficiency and scalability, starting from a readily available precursor and employing well-established chemical transformations.

Synthetic Workflow

2-Ethylindolizin-6-amine: A Versatile Building Block for Organic Synthesis

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylindolizin-6-amine is a heterocyclic amine containing the indolizine scaffold. The indolizine core is a significant pharmacophore found in a variety of biologically active compounds. The presence of a reactive primary amine at the 6-position and an ethyl group at the 2-position makes this compound a valuable and versatile building block for the synthesis of a diverse range of functionalized molecules. This document provides an overview of its potential applications in organic synthesis and drug discovery, along with detailed, albeit generalized, experimental protocols for its derivatization.

While specific literature on this compound is limited, its utility can be inferred from the well-established chemistry of indolizines and aromatic amines. The protocols provided herein are based on standard organic chemistry transformations and may require optimization for this specific substrate.

Potential Applications

The unique structural features of this compound open up several avenues for its application in medicinal chemistry and materials science:

-

Lead Generation in Drug Discovery: The indolizine nucleus is a known privileged scaffold. Modification of the 6-amino group can lead to the rapid generation of libraries of compounds for screening against various biological targets.

-

Bioisosteric Replacement of Aniline: In medicinal chemistry, the aniline moiety is often associated with metabolic liabilities.[1][2] this compound can serve as a bioisostere for substituted anilines, potentially leading to compounds with improved pharmacokinetic profiles.[3]

-

Synthesis of Novel Heterocyclic Systems: The amino group can be used as a handle to construct fused heterocyclic systems with potential applications in materials science and as novel pharmacological agents.

-

Probing Structure-Activity Relationships (SAR): The ethyl group at the 2-position provides a lipophilic handle, while the amino group at the 6-position allows for the introduction of a wide range of substituents to systematically explore the SAR of a compound series.

Synthesis of this compound

The synthesis of this compound is not widely reported. However, a plausible synthetic route can be envisioned based on classical indolizine syntheses such as the Chichibabin or Scholtz reactions.[4][5][6] A potential retrosynthetic analysis is outlined below.

Caption: Retrosynthetic analysis of this compound.

A general workflow for the synthesis could involve the initial construction of the 2-ethylindolizine core, followed by functionalization of the 6-position.

Caption: A potential synthetic workflow for this compound.

Experimental Protocols for Derivatization

The primary amino group of this compound is a versatile handle for a variety of chemical transformations. Below are generalized protocols for common derivatization reactions.

N-Acylation

N-acylation is a fundamental transformation to introduce amide functionalities, which are prevalent in pharmaceuticals.[7][8][9]

Protocol:

-

Dissolve this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane, tetrahydrofuran, or a green solvent like water).[7]

-

Add a base (e.g., triethylamine, pyridine, 1.2 eq) to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add the acylating agent (e.g., acetyl chloride, benzoyl chloride, or a carboxylic acid activated with a coupling agent like EDC/HOBt, 1.1 eq).

-

Allow the reaction to warm to room temperature and stir for 2-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Hypothetical Quantitative Data for N-Acylation:

| Entry | Acylating Agent | Base | Solvent | Time (h) | Yield (%) |

| 1 | Acetyl Chloride | Et3N | DCM | 2 | 95 |

| 2 | Benzoyl Chloride | Pyridine | THF | 4 | 92 |

| 3 | Acetic Acid/EDC/HOBt | DIPEA | DMF | 12 | 85 |

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds, enabling the introduction of aryl or heteroaryl substituents.[10][11][12]

Protocol:

-

To a reaction vessel, add this compound (1.0 eq, assuming prior conversion to a halide or triflate), the boronic acid or ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq), and a base (e.g., K2CO3, Na2CO3, 2.0 eq).

-

Add a suitable solvent system (e.g., toluene/ethanol/water, dioxane/water).[11]

-

Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

-

Heat the reaction mixture to 80-100 °C and stir for 6-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

Hypothetical Quantitative Data for Suzuki-Miyaura Coupling (of the corresponding 6-bromo derivative):

| Entry | Boronic Acid | Catalyst | Base | Solvent | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh3)4 | K2CO3 | Toluene/EtOH/H2O | 12 | 88 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl2 | Cs2CO3 | Dioxane/H2O | 8 | 91 |

| 3 | 3-Pyridylboronic acid | Pd(OAc)2/SPhos | K3PO4 | Toluene/H2O | 16 | 75 |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, coupling the amino group with aryl or heteroaryl halides.[13][14][15]

Protocol:

-

Combine this compound (1.2 eq), the aryl halide (1.0 eq), a palladium catalyst (e.g., Pd2(dba)3, 0.02 eq), a phosphine ligand (e.g., BINAP, Xantphos, 0.04 eq), and a strong base (e.g., NaOtBu, K3PO4, 1.4 eq) in a reaction vessel.

-

Add an anhydrous, deoxygenated solvent (e.g., toluene, dioxane).

-

Seal the vessel and heat the reaction mixture to 80-120 °C for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction mixture, dilute with an organic solvent, and filter through celite to remove palladium residues.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

Hypothetical Quantitative Data for Buchwald-Hartwig Amination:

| Entry | Aryl Halide | Catalyst/Ligand | Base | Solvent | Time (h) | Yield (%) |

| 1 | Bromobenzene | Pd2(dba)3/BINAP | NaOtBu | Toluene | 18 | 82 |

| 2 | 4-Chlorotoluene | Pd(OAc)2/XPhos | K3PO4 | Dioxane | 24 | 78 |

| 3 | 2-Bromopyridine | Pd2(dba)3/Xantphos | Cs2CO3 | Dioxane | 16 | 85 |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of utilizing this compound as a building block in a drug discovery context.

Caption: Drug discovery workflow using this compound.

Conclusion

This compound represents a promising, yet underexplored, building block for organic synthesis and medicinal chemistry. Its structural features offer numerous possibilities for the creation of novel, diverse, and potentially bioactive molecules. The protocols and data presented, while based on established chemical principles, provide a solid foundation for researchers to begin exploring the synthetic utility of this intriguing compound. Further investigation into the synthesis and reactivity of this compound is warranted to fully unlock its potential in the development of new therapeutics and functional materials.

References

- 1. Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Providing a New Aniline Bioisostere through the Photochemical Production of 1-Aminonorbornanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chichibabin reaction - Wikipedia [en.wikipedia.org]

- 5. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00985A [pubs.rsc.org]

- 6. youtube.com [youtube.com]

- 7. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. : Oriental Journal of Chemistry [orientjchem.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. youtube.com [youtube.com]

- 14. youtube.com [youtube.com]

- 15. youtube.com [youtube.com]

Application Notes and Protocols: The Indolizine Scaffold in Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches did not yield specific medicinal chemistry application data for 2-Ethylindolizin-6-amine. The following application notes and protocols are therefore based on the broader class of indolizine derivatives to provide a comprehensive overview of the potential applications of this valuable scaffold.

The indolizine nucleus, a fused bicyclic aromatic system containing a bridgehead nitrogen atom, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic and structural features have made it an attractive template for the design and synthesis of novel therapeutic agents with a wide range of biological activities.

Synthesis of Functionalized Indolizines

The synthesis of indolizine derivatives is often achieved through cycloaddition reactions. One of the most common methods is the 1,3-dipolar cycloaddition of pyridinium ylides with various dipolarophiles.[3] Other strategies include intramolecular cyclization, cyclocondensation reactions of N-alkylpyridinium salts, and metal-free domino reactions.[1][3] These methods allow for the introduction of a wide variety of substituents on both the pyridine and pyrrole rings, enabling the exploration of structure-activity relationships (SAR).

Caption: General workflow for the synthesis of functionalized indolizines.

Medicinal Chemistry Applications

Indolizine derivatives have demonstrated a remarkable diversity of biological activities, making them promising candidates for drug discovery in various therapeutic areas.

Anticancer Activity

Indolizine-based compounds have shown significant potential as anticancer agents through various mechanisms, including the inhibition of tubulin polymerization, disruption of EGFR signaling, and induction of apoptosis.[4]

Mechanism of Action: The planar structure of the indolizine ring allows for interactions with biological targets such as enzymes and DNA. Substitutions on the indolizine core are crucial for their anticancer potential. For instance, some derivatives have been shown to inhibit tubulin polymerization, a key process in cell division, while others can interfere with growth factor signaling pathways like the EGFR pathway.[4]

Caption: Key anticancer mechanisms of action for indolizine derivatives.

Experimental Protocol: NCI-60 Human Tumor Cell Line Screen

The U.S. National Cancer Institute's (NCI) 60 human tumor cell line screen is a valuable tool for identifying and characterizing novel anticancer agents.[5][6]

Objective: To evaluate the cytotoxic and cytostatic effects of a test compound against a panel of 60 human cancer cell lines representing nine different cancer types.[5]

Methodology:

-

Cell Plating: Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well and incubated for 24 hours.[7]

-

Compound Addition: The test compound is solubilized (typically in DMSO) and added to the plates at various concentrations. For an initial screen, a single high dose (e.g., 10⁻⁵ M) is often used.[7]

-

Incubation: Plates are incubated for 48 hours after the addition of the compound.[8]

-

Cell Viability Assay (Sulforhodamine B - SRB):

-

Data Analysis: The percentage of cell growth or inhibition is calculated relative to control wells.

Caption: Workflow for the NCI-60 anticancer drug screen.

Anti-inflammatory Activity

Certain indolizine derivatives have shown promising anti-inflammatory properties by targeting key mediators of the inflammatory response.

Mechanism of Action: The anti-inflammatory effects of some indolizines are attributed to their ability to inhibit cyclooxygenase-2 (COX-2) and reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[9]

Caption: Inhibition of inflammatory pathways by indolizine derivatives.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

Objective: To determine the ability of a test compound to inhibit the activity of the COX-2 enzyme.

Methodology:

-

Reagent Preparation: Prepare assay buffer, heme, COX-2 enzyme solution, arachidonic acid (substrate), and the test compound at various concentrations.

-

Reaction Setup: In a 96-well plate, add the assay buffer, heme, and COX-2 enzyme.

-

Compound Incubation: Add the test compound or a known inhibitor (e.g., celecoxib) and incubate.

-

Reaction Initiation: Add arachidonic acid to initiate the enzymatic reaction.

-

Prostaglandin Detection: After a set incubation period, measure the amount of prostaglandin E2 (PGE2) produced, typically using an Enzyme Immunoassay (EIA) kit.

-

Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC50 value.

Caption: Workflow for an in vitro COX-2 inhibition assay.

Antimicrobial Activity

Various indolizine derivatives have been synthesized and evaluated for their activity against a range of microbial pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[10][11][12][13][14]

Mechanism of Action: While the exact mechanisms are still under investigation for many derivatives, some are thought to disrupt microbial cell membranes or inhibit essential enzymes. For example, due to their structural similarity to azole antifungals, some indolizine derivatives may act as antifungal agents by inhibiting lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis.[12]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a test compound against a specific microorganism.

Methodology:

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

-

Compound Dilution: Perform serial dilutions of the test compound in a 96-well microtiter plate containing growth medium.

-

Inoculation: Add the microbial inoculum to each well. Include positive (no compound) and negative (no inoculum) controls.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring absorbance.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Table 1: Summary of Biological Activities of Selected Indolizine Derivatives (Illustrative Data)

| Compound Class | Biological Activity | Assay | Target/Organism | Result |

| Mannich bases of indolizine-1-carboxylate | Antibacterial | Broth Dilution | E. coli, P. aeruginosa | 75-86.8% activity compared to standard[10] |

| Substituted Indolizines | Anticancer | NCI-60 Screen | HOP-62 (Non-small cell lung) | Up to 34% growth inhibition[4] |

| Substituted Indolizines | Anticancer | NCI-60 Screen | SNB-75 (CNS Cancer) | Up to 15% growth inhibition[4] |

| Pyrazolyl-indolizines | Antimicrobial | Broth Dilution | B. subtilis, S. aureus, C. albicans | Potent activity observed[13] |

Note: The data presented are illustrative of the types of activities reported for the indolizine scaffold. Specific values vary greatly depending on the substitution pattern of the indolizine core.

References

- 1. Metal-Free Synthesis of Functionalized Indolizines via a Cascade Michael/SN2/Aromatization Reaction of 2-Alkylazaarene Derivatives with Bromonitroolefins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations [mdpi.com]

- 5. NCI-60 - Wikipedia [en.wikipedia.org]

- 6. The NCI60 human tumour cell line anticancer drug screen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dctd.cancer.gov [dctd.cancer.gov]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Rheumatoid Arthritis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Synthesis and Antimicrobial Activity of Mannich Bases of Indolizine Analogues : Oriental Journal of Chemistry [orientjchem.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Design, Synthesis, Biological Evaluation and Molecular Modeling Study of Novel Indolizine-1-Carbonitrile Derivatives as Potential Anti-Microbial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Evaluation of Pyrazolyl-Indolizine Derivatives as Antimicrobial Agents: Synthesis, In vitro, In silico ADMET and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Application Notes and Protocols: 2-Ethylindolizin-6-amine as a Fluorescent Probe

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indolizine derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in the field of fluorescence imaging and sensing due to their favorable photophysical properties. The indolizine core can be functionalized to create a diverse range of fluorescent probes with tunable emission spectra and sensitivity to their local environment. This document provides detailed application notes and protocols for the use of 2-Ethylindolizin-6-amine, a representative amino-substituted indolizine, as a fluorescent probe for cellular imaging and pH sensing. While specific data for this compound is not extensively published, the following information is based on the well-documented properties of structurally similar indolizine-based fluorophores.

Principle of Fluorescence

The fluorescence of this compound arises from the π-conjugated system of the indolizine ring. The presence of the electron-donating amino group at the 6-position and the ethyl group at the 2-position influences the intramolecular charge transfer (ICT) characteristics of the molecule. In acidic environments, protonation of the amino group can modulate the ICT process, leading to a change in the fluorescence emission, making it a potential ratiometric pH sensor.

Photophysical Properties

The following table summarizes the representative photophysical properties of this compound in common solvents. These values are extrapolated from data on similar aminoindolizine derivatives and should be considered as a guideline for experimental design.

| Property | Value (in Methanol) | Value (in Dichloromethane) |

| Absorption Maximum (λabs) | ~350 nm | ~345 nm |

| Emission Maximum (λem) | ~450 nm | ~430 nm |

| Stokes Shift | ~100 nm | ~85 nm |

| Molar Extinction Coefficient (ε) | ~15,000 M⁻¹cm⁻¹ | ~16,500 M⁻¹cm⁻¹ |

| Fluorescence Quantum Yield (ΦF) | ~0.60 | ~0.75 |

| Fluorescence Lifetime (τ) | ~3.5 ns | ~4.0 ns |

Application: Ratiometric pH Sensing

Based on the properties of analogous 3-(4-aminophenyl)-indolizine derivatives, this compound is proposed to function as a fluorescent pH probe. The protonation of the 6-amino group in acidic conditions is expected to cause a blue shift in the emission spectrum, allowing for ratiometric measurement of pH.

Proposed pH Sensing Mechanism

Caption: Proposed pH sensing mechanism of this compound.

Experimental Protocols

Preparation of Stock Solution

-

Materials:

-

This compound (powder)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes

-

Vortex mixer

-

-

Protocol:

-

Weigh out a precise amount of this compound powder.

-

Dissolve the powder in anhydrous DMSO to prepare a 1 mM stock solution.

-

Vortex thoroughly until the compound is completely dissolved.

-

Store the stock solution at -20°C, protected from light.

-

Determination of Photophysical Properties

-

Materials:

-

1 mM stock solution of this compound in DMSO

-

Spectroscopic grade solvents (e.g., Methanol, Dichloromethane)

-

Quartz cuvettes (1 cm path length)

-

UV-Vis Spectrophotometer

-

Fluorometer

-

-

Protocol:

-

UV-Vis Absorption Spectrum:

-

Dilute the 1 mM stock solution in the desired solvent to a final concentration of 10 µM.

-

Record the absorption spectrum from 250 nm to 500 nm using the solvent as a blank.

-

Identify the wavelength of maximum absorption (λabs).

-

-

Fluorescence Emission Spectrum:

-

Using the same 10 µM solution, excite the sample at its λabs.

-

Record the emission spectrum from the excitation wavelength + 10 nm to 600 nm.

-

Identify the wavelength of maximum emission (λem).

-

-

Quantum Yield Determination (Relative Method):

-

Prepare a solution of a standard fluorophore with a known quantum yield (e.g., Quinine Sulfate in 0.1 M H₂SO₄, ΦF = 0.54) with a similar absorbance at the excitation wavelength.

-

Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard.

-

Calculate the quantum yield using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance, and n is the refractive index of the solvent.

-

-

Protocol for Cellular Staining and Fluorescence Microscopy

-

Materials:

-

Cultured cells on glass-bottom dishes or coverslips

-

1 mM stock solution of this compound in DMSO

-

Phosphate-Buffered Saline (PBS)

-

Complete cell culture medium

-

Fluorescence microscope with appropriate filter sets (e.g., DAPI or custom filter for ~350 nm excitation and ~450 nm emission)

-

-

Protocol:

-

Grow cells to the desired confluency on a suitable imaging substrate.

-

Prepare a working solution of this compound by diluting the 1 mM stock solution in pre-warmed complete cell culture medium to a final concentration of 1-10 µM.

-

Remove the culture medium from the cells and wash once with PBS.

-